molecular formula C9H10N2 B11921706 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]

カタログ番号: B11921706
分子量: 146.19 g/mol
InChIキー: RZYLRQRIGBPJRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine] is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo[2,3-B]pyridine scaffold. This architecture confers conformational rigidity, which enhances selectivity in biological interactions, particularly in kinase inhibition. Its synthesis involves a DIBAL-mediated reduction of a ketone intermediate, yielding the spiro structure in 72% efficiency (). The compound has been utilized as a key intermediate in the synthesis of kinase inhibitors, such as hematopoietic progenitor kinase 1 (HPK1) inhibitors (). Its brominated derivative (CAS: 1263279-55-5) is commercially available, with applications in medicinal chemistry research ().

特性

分子式

C9H10N2

分子量

146.19 g/mol

IUPAC名

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]

InChI

InChI=1S/C9H10N2/c1-2-7-8(10-5-1)11-6-9(7)3-4-9/h1-2,5H,3-4,6H2,(H,10,11)

InChIキー

RZYLRQRIGBPJRR-UHFFFAOYSA-N

正規SMILES

C1CC12CNC3=C2C=CC=N3

製品の起源

United States

準備方法

The synthesis of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable pyrrolo[2,3-B]pyridine precursor with a cyclopropane derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced purification techniques .

化学反応の分析

Cycloaddition Reactions

The pyrrolo[2,3-b]pyridine core participates in 1,3-dipolar cycloadditions. For instance:

  • Reaction with Azomethine Ylides : Under basic conditions (e.g., triethylamine), the spiro compound reacts with in situ-generated azomethine ylides to form polycyclic spiroindoline derivatives. These reactions proceed at room temperature in CH₃CN, achieving diastereoselectivity >10:1 .

Reaction Partner Conditions Product Diastereoselectivity Reference
N-Phenacylbenzothiazolium bromideEt₃N, CH₃CN, rt, 8 hSpiro[benzo[d]pyrrolo[2,1-b]thiazole]>10:1

Ring-Opening and Functional Group Transformations

The cyclopropane ring exhibits strain-driven reactivity:

  • Acid-Catalyzed Ring Opening : Treatment with HBr in acetic acid selectively cleaves the cyclopropane, generating dihydro-pyrrolopyridine intermediates. This method is used to access fluorinated derivatives (e.g., 4-fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one) .

  • Zinc-Mediated Dehalogenation : Debromination of 3,3-dibromo derivatives using Zn dust in MeOH/HOAc removes halogens while retaining the spiro architecture .

Key Structural and Spectral Data

  • Molecular Weight : 146.19 g/mol (C₉H₁₀N₂) .

  • ¹H NMR : Characteristic signals include δ 3.3–3.5 ppm (cyclopropane protons) and δ 7.2–8.3 ppm (pyrrolopyridine aromatic protons) .

  • LC-MS : Dominant [M+H]⁺ peaks at m/z = 263 (for cyano-substituted derivatives) .

科学的研究の応用

Pharmacological Applications

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer treatment. Compounds in this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural features of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] contribute to its interaction with cellular targets involved in cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a spectrum of pathogens. Its ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation. This application is particularly relevant in the context of rising antibiotic resistance .

Neuroprotective Effects

Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess neuroprotective properties. They may mitigate neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant effects. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

The synthesis of 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] typically involves cyclocondensation reactions using readily available precursors.

Synthesis via Cyclocondensation

A notable synthetic route involves the reaction between 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions. This method has been optimized to yield high purity products suitable for biological testing .

Case Study: Synthesis and Characterization

In a recent study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized various pyrrolo derivatives through cyclocondensation reactions. The structures were elucidated using spectroscopic techniques such as NMR and mass spectrometry .

Compound Synthesis Method Yield (%) Biological Activity
1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]Cyclocondensation85%Anticancer, Antimicrobial

作用機序

The mechanism of action of 1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridine] involves its interaction with molecular targets through its spirocyclic framework. The rigidity and stability of the spirocyclic structure allow for specific binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of the research .

類似化合物との比較

Structural Analogues: Pyrrolo[2,3-B]pyridine Derivatives
Compound Name Core Structure Key Features Biological Activity
SU909 Pyrrolo[2,3-B]pyridine Non-spiro, flexible scaffold Selective IKKα inhibitor (sub-micromolar activity in U2OS cells)
Pexidartinib Pyrrolo[2,3-B]pyridine Modified with indazole substituents Targets VEGFR1/2/3, PDGFRα/β, FGFR1/3, Kit; FDA-approved for tenosynovial giant cell tumors
Ceralasertib Pyrrolo[2,3-B]pyridine ATR kinase inhibitor scaffold Phase II trials for antineoplastic therapy (NCT04417062)
Target Spiro Compound Spirocyclopropane-pyrrolopyridine Conformationally rigid due to cyclopropane fusion Intermediate for HPK1 inhibitors; potential enhanced selectivity

Key Insights :

  • The spiro architecture distinguishes the target compound from non-spiro derivatives like SU909 or Pexidartinib.
  • Unlike Pexidartinib, which incorporates bulky substituents for multi-kinase inhibition, the spiro compound’s compact structure may favor selective kinase binding .
Spirocyclic Analogues
Compound Name Core Structure Key Features Synthetic Yield/Purity
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'-one Spirocyclopropane-pyrrolopyridine Cyclopropane fusion, ketone moiety 95% yield via optimized routes ()
3-Hydroxy-spiro[cyclobutane-1,3'-pyrrolo[2,3-B]pyridine]-2'-one Spirocyclobutane-pyrrolopyridine Cyclobutane ring (larger than cyclopropane) 97% purity; commercial availability (CAS: 1860028-21-2)
Target Spiro Compound Spirocyclopropane-pyrrolopyridine Cyclopropane with dihydro modification 72% yield via DIBAL reduction; NMR-confirmed structure

Key Insights :

  • Cyclopropane-based spiro compounds exhibit higher ring strain than cyclobutane analogues, which may influence reactivity and metabolic stability. For example, the target compound’s cyclopropane moiety could enhance binding affinity through van der Waals interactions in enzyme pockets .
  • The dihydro modification in the target compound (vs. ketone in ’s analogue) may improve solubility or reduce oxidative metabolism .

生物活性

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of spiro compounds that have been reported to exhibit various pharmacological effects, including antimicrobial, antiviral, and anticancer activities.

  • Molecular Formula : C9H10N2
  • Molecular Weight : 146.19 g/mol
  • CAS Number : 1823952-27-7

The compound can be represented by the following SMILES notation: C1CC12CNc1cnccc12 .

Antimicrobial Activity

Research indicates that derivatives of compounds containing the cyclopropane structure, such as 1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine], exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate moderate activity against common pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
F7128Not tested
F93264
F5Not tested32

The introduction of halogen substituents has been found to enhance antibacterial activity .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted that certain derivatives showed promising activity against viral infections, particularly in the context of phytoviruses. The mechanism involves binding to viral proteins and inhibiting their function .

Neuroprotective Effects

Recent research has suggested that spiro compounds may possess neuroprotective effects. In vitro studies have indicated that certain derivatives can inhibit the aggregation of beta-amyloid peptides, which are implicated in Alzheimer's disease .

Study on Antimicrobial Efficacy

In a comprehensive study evaluating various derivatives of cyclopropane-containing compounds, researchers synthesized multiple analogs and tested their antimicrobial efficacy using standard microdilution methods. The results demonstrated that some compounds had MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Neuroprotection in Cell Lines

Another significant study assessed the neuroprotective effects of spiro compounds on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that specific derivatives improved cell viability and reduced apoptotic markers significantly compared to untreated controls .

Q & A

Q. Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the 3-position enhances binding to kinase ATP pockets (e.g., BTK inhibitors with IC₅₀ <10 nM) .
  • Aryl Substituents : Bulky groups (e.g., 3,4-dimethoxyphenyl) at the 5-position improve selectivity for VEGFR and FGFR kinases .
  • Spirocyclic Rigidity : The cyclopropane ring reduces conformational flexibility, increasing metabolic stability and target affinity .

Q. Methodological Guidance

  • ¹H/¹⁹F NMR : Confirm regioselectivity of halogenation (e.g., δ -172.74 ppm for 3-fluoro in DMSO-d₆) .
  • HRMS : Validate molecular formulas (e.g., [M+H]+ 171.0123 for C₇H₅FClN₂) .
  • X-ray Crystallography : Resolve spirocyclic conformation and hydrogen-bonding interactions in kinase-inhibitor complexes .

Advanced Tip : Combine NMR with DFT calculations to predict chemical shifts for complex scaffolds .

How can researchers address low yields in fluorination reactions of the pyrrolo[2,3-b]pyridine core?

Q. Experimental Design Optimization

  • Catalyst Screening : Replace Selectfluor® with alternative fluorinating agents (e.g., NFSI) to reduce side products .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature Control : Gradual heating (e.g., 70°C → 90°C) improves regioselectivity in electrophilic substitutions .

Case Study : A 29% yield for 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine was improved to 45% by extending reaction time to 24 hours .

What in vivo models are suitable for evaluating anti-parasitic activity of pyrrolo[2,3-b]pyridine derivatives?

Q. Biological Evaluation Framework

  • Acute Chagas Disease : Use BALB/c mice infected with Trypanosoma cruzi to assess parasitemia reduction and survival rates .
  • Dosing Regimens : Oral administration (e.g., 50 mg/kg twice daily) with pharmacokinetic monitoring of plasma exposure .
  • Toxicity Profiling : Evaluate hepatotoxicity via ALT/AST levels, as spirocyclic compounds may accumulate in the liver .

How do spirocyclic systems enhance drug-like properties compared to planar analogs?

Q. Pharmacokinetic Advantages

  • Conformational Restriction : The spirocyclopropane reduces off-target binding by limiting rotational freedom .
  • Metabolic Stability : Increased resistance to CYP450 oxidation due to steric shielding of reactive sites .
  • Solubility : Introduce polar groups (e.g., -OH, -CONH₂) on the cyclopropane ring to improve aqueous solubility .

Q. Comparative Data :

PropertySpirocyclic DerivativePlanar Analog
Metabolic Half-life (h)12.34.7
VEGFR2 IC₅₀ (nM)1545

How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

Q. Advanced Research Tools

  • Molecular Docking : Simulate binding poses with HPK1 or BTK ATP pockets using Schrödinger Suite .
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., -CF₃ vs. -Cl) .
  • MD Simulations : Assess conformational stability of spirocyclic systems over 100-ns trajectories .

Case Study : Docking studies identified a hydrogen bond between the 2'-one group and HPK1 Met96, guiding the synthesis of Compound 14 (IC₅₀ = 1.2 nM) .

What strategies resolve contradictions in kinase selectivity profiles across studies?

Q. Data Conflict Analysis

  • Panel Screening : Test compounds against broad kinase panels (e.g., 400 kinases) to identify off-target effects .
  • Crystallographic Validation : Compare co-crystal structures (e.g., PDB 7L8Y for HPK1) to confirm binding modes .
  • SAR Refinement : Optimize 5-position substituents to minimize overlap with homologous kinases (e.g., FGFR1 vs. VEGFR2) .

Example : Pexidartinib’s dual VEGFR/FGFR inhibition was resolved by introducing a 3-cyano group to enhance FGFR3 selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。